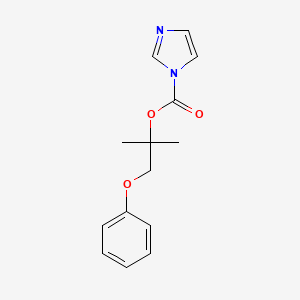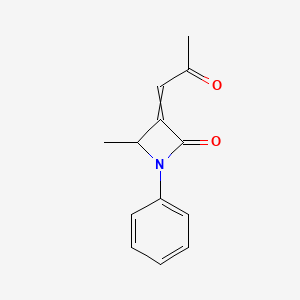![molecular formula C22H24O6 B14316303 Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol CAS No. 105824-98-4](/img/structure/B14316303.png)
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together This particular compound is notable for its unique structure, which includes both acetic acid and tetrahydrobenzo[a]anthracene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts cyclization reaction, which is used to construct the anthracene framework . This reaction often employs catalysts such as aluminum chloride (AlCl3) under anhydrous conditions. Another approach involves the use of metal-catalyzed reactions with alkynes, which can efficiently build the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction may produce tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Mecanismo De Acción
The mechanism of action of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol involves its interaction with various molecular targets and pathways. For instance, it can form DNA adducts, leading to mutations and potentially exerting anticancer effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]anthracene: A parent compound with similar polycyclic structure but lacking the acetic acid and diol functionalities.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
Uniqueness
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is unique due to its combination of acetic acid and tetrahydrobenzo[a]anthracene moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
105824-98-4 |
|---|---|
Fórmula molecular |
C22H24O6 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol |
InChI |
InChI=1S/C18H16O2.2C2H4O2/c19-16-7-3-6-15-14(16)9-8-12-10-11-4-1-2-5-13(11)18(20)17(12)15;2*1-2(3)4/h1-2,4-5,8-10,16,19-20H,3,6-7H2;2*1H3,(H,3,4) |
Clave InChI |
SCELQINKGOOSDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CC(C2=C(C1)C3=C(C4=CC=CC=C4C=C3C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



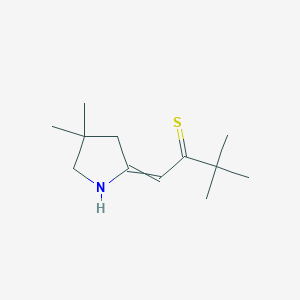
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
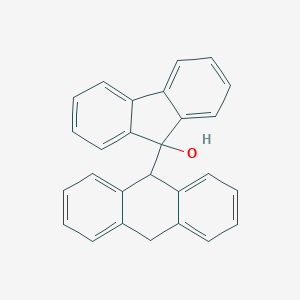
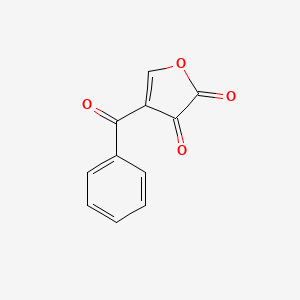
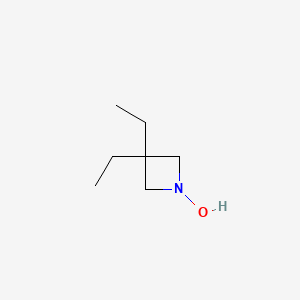
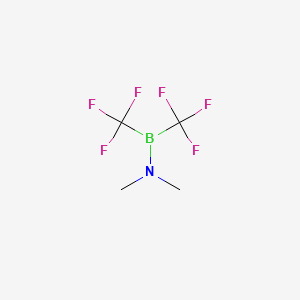
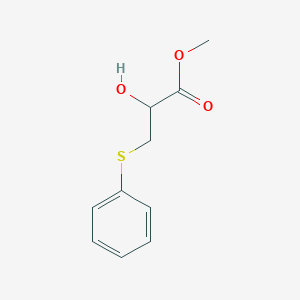

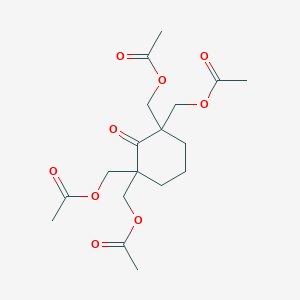
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
